2-((3-Chlorobenzyl)oxy)-3,4-dimethylbenzaldehyde
Description
2-((3-Chlorobenzyl)oxy)-3,4-dimethylbenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a benzaldehyde group substituted with a 3-chlorobenzyl ether and two methyl groups on the aromatic ring
Properties
Molecular Formula |
C16H15ClO2 |
|---|---|
Molecular Weight |
274.74 g/mol |
IUPAC Name |
2-[(3-chlorophenyl)methoxy]-3,4-dimethylbenzaldehyde |
InChI |
InChI=1S/C16H15ClO2/c1-11-6-7-14(9-18)16(12(11)2)19-10-13-4-3-5-15(17)8-13/h3-9H,10H2,1-2H3 |
InChI Key |
PAGJWMKMVBVURJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C=O)OCC2=CC(=CC=C2)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Chlorobenzyl)oxy)-3,4-dimethylbenzaldehyde typically involves the reaction of 3-chlorobenzyl alcohol with 3,4-dimethylbenzaldehyde in the presence of a suitable base and solvent. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Toluene or dichloromethane
Temperature: Reflux conditions (80-100°C)
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-((3-Chlorobenzyl)oxy)-3,4-dimethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the chlorobenzyl position using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, reflux conditions.
Reduction: Sodium borohydride in methanol, room temperature.
Substitution: Amines or thiols in the presence of a base like triethylamine, solvent such as dichloromethane, room temperature to reflux conditions.
Major Products Formed
Oxidation: 2-((3-Chlorobenzyl)oxy)-3,4-dimethylbenzoic acid
Reduction: 2-((3-Chlorobenzyl)oxy)-3,4-dimethylbenzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-((3-Chlorobenzyl)oxy)-3,4-dimethylbenzaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 2-((3-Chlorobenzyl)oxy)-3,4-dimethylbenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-Chlorobenzyl)oxy)-3,4-dimethylbenzaldehyde
- 2-((3,4-Dichlorobenzyl)oxy)-3,4-dimethylbenzaldehyde
- 2-((2,6-Dichlorobenzyl)oxy)-3,4-dimethylbenzaldehyde
Uniqueness
2-((3-Chlorobenzyl)oxy)-3,4-dimethylbenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Biological Activity
2-((3-Chlorobenzyl)oxy)-3,4-dimethylbenzaldehyde is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C16H16ClO2
- Molecular Weight : 288.75 g/mol
The compound features a chlorobenzyl ether functional group attached to a dimethyl-substituted benzaldehyde. This structural configuration may influence its interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzaldehyde have shown effectiveness against various bacterial strains and fungi. The presence of the chlorobenzyl group may enhance these properties through increased lipophilicity, facilitating membrane penetration.
Cytotoxicity Studies
Research has demonstrated that certain benzaldehyde derivatives can exhibit cytotoxic effects on cancer cell lines. For example, thiosemicarbazone derivatives of benzaldehyde have been shown to inhibit the proliferation of breast cancer cells significantly. Although specific data on this compound is limited, its structural analogs suggest potential anticancer activity.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Thiosemicarbazone A | MDA-MB-231 (Breast Cancer) | 10 |
| Thiosemicarbazone B | PC-3ML (Prostate Cancer) | 5 |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in various contexts. In particular, it may interact with enzymes involved in metabolic pathways, such as tyrosinase, which is critical in melanin biosynthesis. Compounds with similar structures have demonstrated varying degrees of inhibition against tyrosinase, suggesting that this compound could possess similar properties.
The biological activity of this compound may involve several mechanisms:
- Interaction with Cellular Targets : The chlorobenzyl moiety may facilitate binding to specific receptors or enzymes.
- Oxidative Stress Induction : Like many aromatic aldehydes, it could induce oxidative stress in cells, leading to apoptosis in cancer cells.
- Inhibition of Metabolic Enzymes : By inhibiting enzymes such as tyrosinase or others involved in cellular metabolism, the compound may exert therapeutic effects.
Case Study 1: Anticancer Activity
A study investigating the cytotoxic effects of benzaldehyde derivatives found that certain analogs significantly inhibited the growth of human cancer cell lines while exhibiting low toxicity towards normal cells. This suggests a therapeutic window for compounds like this compound.
Case Study 2: Antimicrobial Efficacy
Another research project focused on the antimicrobial properties of chlorinated benzaldehyde derivatives reported promising results against Gram-positive and Gram-negative bacteria. The study indicated that modifications to the benzene ring structure could enhance antimicrobial activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
